molecular formula C23H19BrN2O5 B12001382 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765276-66-2

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12001382
CAS No.: 765276-66-2
M. Wt: 483.3 g/mol
InChI Key: MPKKPRYMHPFGJP-AFUMVMLFSA-N
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Description

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O5 and a molecular weight of 483.322 g/mol . This compound is notable for its unique structure, which includes a bromophenoxy group, an acetyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. Finally, the carbohydrazide is reacted with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in halogen bonding, while the carbohydrazonoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its combination of bromophenoxy and methoxybenzoate groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Properties

765276-66-2

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[3-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-19-9-5-17(6-10-19)23(28)31-21-4-2-3-16(13-21)14-25-26-22(27)15-30-20-11-7-18(24)8-12-20/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

MPKKPRYMHPFGJP-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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